Tropisetron is a potent and highly selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist. [] It acts by selectively blocking the excitation of presynaptic 5-HT3 receptors of peripheral neurons involved in the emetic reflex. [] Tropisetron also demonstrates weak 5-HT4 antagonist activity in vitro. [] Beyond its antiemetic properties, tropisetron has exhibited anti-inflammatory and immunomodulatory effects in various studies. [, , ]
One study describes the synthesis of citric acid tropisetron. [] This process involves dissolving tropisetron in ethanol and adding an ethanol solution of citric acid. The resulting mixture is stirred and left to stand until the desired solid separates out. The crude citric acid tropisetron is then filtered, heated, and dissolved in distilled water. Activated carbon is added for refluxing and decolorization. After cooling and standing, white crystals separate out, which are filtered and dried. Finally, a secondary recrystallization is performed using distilled water to obtain the refined citric acid tropisetron. []
Tropisetron primarily exerts its antiemetic effect by antagonizing 5-HT3 receptors in the peripheral and central nervous systems. [, ] It selectively blocks the excitation of presynaptic 5-HT3 receptors in the peripheral nervous system, which are involved in the emetic reflex. [] Additionally, it may act directly on 5-HT3 receptors in the central nervous system, particularly in the area postrema, to modulate the actions of vagal inputs. []
Recent research suggests that tropisetron's anti-inflammatory and antifibrotic actions might be mediated through the α7 nicotinic acetylcholine receptor (α7nAChR). [, ] Studies have shown that tropisetron can suppress collagen synthesis in skin fibroblasts via α7nAChR, independent of 5-HT3/4 receptors. [] This suppression occurs through an unknown molecular mechanism that does not involve the Smad, cAMP, Akt, c-Jun, or MAPK pathway. []
Antiemetic Therapy: Tropisetron is primarily known for its antiemetic activity. Studies have demonstrated its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV), particularly in cases involving highly emetogenic chemotherapy regimens. [, , ] It has proven effective both as a single agent and in combination with other antiemetic drugs, such as dexamethasone. [, , ]
Fibromyalgia: Research suggests that tropisetron may have therapeutic potential in managing fibromyalgia. [, , , ] Studies have shown that short-term treatment with tropisetron can significantly reduce pain scores, tender point count, and improve ancillary symptoms like sleep disturbances and dizziness in fibromyalgia patients. [, ]
Other Potential Applications: Preclinical studies have shown that tropisetron can attenuate cardiac injury [], alleviate hepatic injury after trauma-hemorrhage [], suppress tumor growth and progression in mouse lung cancer models [], and ameliorate cyclophosphamide-induced hemorrhagic cystitis. [] Additionally, tropisetron has shown potential in treating early diabetic nephropathy [] and ulcerative colitis. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2